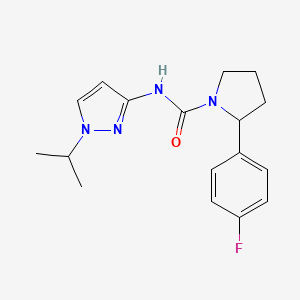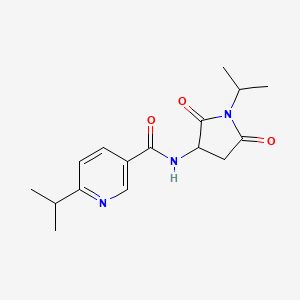![molecular formula C15H21N3O3 B6973844 2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide](/img/structure/B6973844.png)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes two oxazole rings and several methyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of oxazole rings through cyclization reactions. Common reagents used in these reactions include acetic anhydride, ammonium acetate, and various catalysts to facilitate the cyclization process. The reaction conditions usually involve heating the reactants to moderate temperatures to promote the formation of the oxazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often carried out in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different chemical and physical properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dimethylisoxazole: Another oxazole derivative with similar structural features but different functional groups.
4,5-dimethyl-1,2-oxazole: A related compound with variations in the substitution pattern on the oxazole ring.
2-(1,2,4-oxadiazol-5-yl)aniline: An oxazole derivative with a different heterocyclic ring system.
Uniqueness
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide stands out due to its dual oxazole ring structure and multiple methyl groups, which confer unique chemical and biological properties
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-8-7-16-13(20-8)10(3)17-14(19)15(5,6)12-9(2)18-21-11(12)4/h7,10H,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAHUVPWMULIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)NC(=O)C(C)(C)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea](/img/structure/B6973766.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(methylsulfamoyl)acetamide](/img/structure/B6973769.png)
![potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate](/img/structure/B6973786.png)
![potassium;(2R)-1-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylcarbamoyl]pyrrolidine-2-carboxylate](/img/structure/B6973790.png)
![(2-Ethylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6973795.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methyl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B6973815.png)
![(2-Ethylfuran-3-yl)-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6973820.png)
![2-[4-[(1-Cyclopentyl-5-methylpyrazol-4-yl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6973827.png)
![3-Methyl-1-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-2-pyridin-3-ylbutan-1-one](/img/structure/B6973835.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide](/img/structure/B6973850.png)
![7-[(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B6973854.png)
![4-[(3-Methylimidazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine](/img/structure/B6973865.png)
